2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol
Overview
Description
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol: is a synthetic organic compound that belongs to the class of purine derivatives. This compound is characterized by the presence of a purine ring system substituted with an amino group at the 2-position and a chlorine atom at the 6-position. The compound also features a butanol moiety with two ethoxy groups at the 4-position. The unique structure of this compound makes it of interest in various fields of scientific research, including medicinal chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-amino-6-chloropurine and 4,4-diethoxybutanal.
Condensation Reaction: The 2-amino-6-chloropurine is reacted with 4,4-diethoxybutanal in the presence of a suitable base, such as sodium hydride or potassium carbonate, to form the desired product.
Reaction Conditions: The reaction is typically carried out in an aprotic solvent, such as dimethylformamide or tetrahydrofuran, at elevated temperatures (e.g., 80-100°C) for several hours.
Purification: The crude product is purified by column chromatography or recrystallization to obtain the pure compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated purification systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as thiols or amines, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium thiolate, ammonia, or primary amines under basic conditions.
Major Products Formed
Oxidation: Oxidation of the compound can yield ketones or aldehydes.
Reduction: Reduction can produce alcohols or amines.
Substitution: Substitution reactions can lead to the formation of various purine derivatives with different functional groups.
Scientific Research Applications
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antiviral or anticancer agent due to its structural similarity to nucleoside analogs.
Biochemistry: It is used in biochemical studies to investigate enzyme-substrate interactions and nucleic acid synthesis.
Pharmacology: The compound is explored for its potential pharmacological effects, including its ability to inhibit specific enzymes or receptors.
Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of 2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can mimic natural nucleosides and incorporate into nucleic acids, leading to the inhibition of DNA or RNA synthesis. This mechanism is particularly relevant in its potential antiviral or anticancer activities.
Comparison with Similar Compounds
Similar Compounds
2-Amino-6-chloropurine: A simpler purine derivative with similar structural features.
Acyclovir: An antiviral drug with a similar purine base structure.
Ganciclovir: Another antiviral agent with structural similarities to the compound.
Uniqueness
2-((2-Amino-6-chloro-9H-purin-9-yl)methyl)-4,4-diethoxybutan-1-ol is unique due to its combination of a purine base with a butanol moiety and ethoxy groups. This unique structure imparts specific chemical and biological properties that differentiate it from other similar compounds.
Properties
IUPAC Name |
2-[(2-amino-6-chloropurin-9-yl)methyl]-4,4-diethoxybutan-1-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClN5O3/c1-3-22-10(23-4-2)5-9(7-21)6-20-8-17-11-12(15)18-14(16)19-13(11)20/h8-10,21H,3-7H2,1-2H3,(H2,16,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHWJYWWOSHBICB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC(CN1C=NC2=C1N=C(N=C2Cl)N)CO)OCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22ClN5O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.81 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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